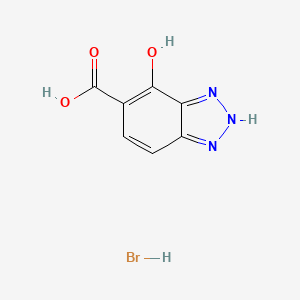

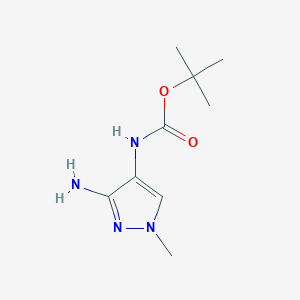

4-hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Hydroxy-1H-benzotriazole belongs to the category of benzotriazoles, which are high production volume chemicals, generally used in industries or households . Benzotriazole-5-carboxylic acid was used as a bifunctional ligand in solvent-induced synthesis of diverse dimensional coordination assemblies of cupric benzotriazole-5-carboxylate .

Synthesis Analysis

The synthesis of 1H-Benzotriazole-5-carboxylic acid involves the use of carboxytriazole, 4-dimethylaminopyridine, dimethylformamide, and a tert-butyl methyl ether solution of ZTETRAOL 2000s produced by the SOLVAY SOLEXIS company . The reaction was carried out at room temperature and stirred for 24 hours at 50°C .Molecular Structure Analysis

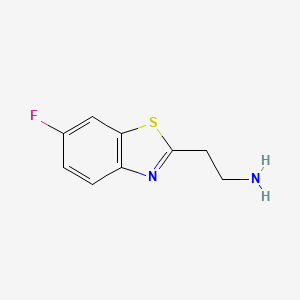

The molecular structure of 4-hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid hydrobromide can be viewed using Java or Javascript .Chemical Reactions Analysis

Benzotriazole-5-carboxylic acid was used as a bifunctional ligand in solvent-induced synthesis of diverse dimensional coordination assemblies of cupric benzotriazole-5-carboxylate . It was also used in the hydrothermal synthesis of a new coordination polymer .Physical and Chemical Properties Analysis

Benzotriazole-5-carboxylic acid is a solid substance with an earthy yellow color . Its molecular formula is C7H5N3O2 and it has a molar mass of 163.133 Da .科学的研究の応用

Environmental Implications and Biodegradation

- Biotransformation in Wastewater Treatment : Benzotriazoles like 4-hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid hydrobromide are used as corrosion inhibitors and are prevalent in aquatic environments. Their aerobic biological degradation mechanisms in activated sludge have been explored. Major transformation products identified include 4- and 5-hydroxy-1H-benzotriazole, highlighting the environmental relevance of these compounds (Huntscha et al., 2014).

Chemical Synthesis and Properties

- Crystal Structure Analysis : The structure of 1H-Benzotriazole–4-hydroxybenzoic acid, closely related to this compound, has been analyzed, revealing weak intermolecular interactions forming a three-dimensional network (Thirunavukkarasu et al., 2013).

- Phthalocyanines Synthesis : Used as a starting material in the synthesis of bifunctionally substituted cobalt phthalocyanines, exploring the spectral properties of the resulting products (Morozova et al., 2017).

- Ester and Amide Synthesis : Facilitates the activation of hydroxy-substituted carboxylic acids in the synthesis of esters and amides, highlighting its role in organic synthesis (Katritzky et al., 2006).

Environmental Analysis

- Detection in Sediments and Sewage Sludge : Used in the analysis of benzotriazole-type UV stabilizers in environmental samples, highlighting its analytical application (Zhang et al., 2011).

- Photolysis Studies : Investigated in sunlight photolysis studies of benzotriazoles, providing insights into environmental degradation processes (Weidauer et al., 2016).

Biochemical Research

- Ester Cleavage in Surfactant Micelles : Studied for its catalytic properties in ester cleavage, particularly in the context of micellar chemistry (Bhattacharya & Kumar, 2005).

- Human Exposure and Biotransformation : Analyzed in the context of human exposure to benzotriazoles and benzothiazoles, indicating its relevance in environmental health studies (Asimakopoulos et al., 2013).

作用機序

Target of Action

Similar compounds such as 1-isopropyl-1h-1,2,3-benzotriazole-5-carboxylic acid have been found to activate g protein-coupled receptors, including gpr84 and hca3 . These receptors play a crucial role in regulating metabolism and immune functions .

Mode of Action

Hydroxybenzotriazole, a related compound, is known to suppress the racemization of single-enantiomer chiral molecules and improve the efficiency of peptide synthesis . It is used to produce activated esters, which react with amines at ambient temperature to give amides .

Biochemical Pathways

The activation of g protein-coupled receptors like gpr84 and hca3 can influence various metabolic and immune pathways .

Result of Action

The activation of g protein-coupled receptors can lead to various downstream effects, including changes in cell signaling, gene expression, and metabolic processes .

Action Environment

It’s worth noting that the related compound, hydroxybenzotriazole, is known to be explosive in its anhydrous form . This suggests that the stability of 4-hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid hydrobromide may also be influenced by environmental conditions such as humidity and temperature.

Safety and Hazards

Hydroxybenzotriazole is a white crystalline powder, which as a commercial product contains some water. Anhydrous Hydroxybenzotriazole is explosive . Due to reclassification as UN0508, a class 1.3C explosive, hydroxybenzotriazole and its monohydrate crystal are no longer allowed to be transported by sea or air as per 49CFR (USDOT hazardous materials regulations) .

将来の方向性

生化学分析

Biochemical Properties

4-hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid hydrobromide plays a significant role in biochemical reactions, particularly as a reagent in peptide synthesis. It interacts with enzymes such as proteases and peptidases, facilitating the formation of peptide bonds. The compound’s hydroxyl and carboxylic acid groups enable it to form stable intermediates with amino acids, enhancing the efficiency of peptide coupling reactions. Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and π-π stacking interactions, which are crucial for its function in biochemical assays .

Cellular Effects

In cellular contexts, this compound influences various cellular processes. It has been observed to affect cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound can enhance or inhibit the phosphorylation of specific proteins, thereby altering their activity and downstream signaling events. These effects are particularly relevant in studies involving cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to active sites of enzymes, either inhibiting or activating their function. This binding is often mediated through hydrogen bonds and hydrophobic interactions. For example, it can inhibit the activity of certain proteases by occupying their active sites, preventing substrate access. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is generally stable under standard laboratory conditions, but its activity can degrade over extended periods or under harsh conditions such as extreme pH or high temperatures. Long-term studies have shown that the compound can maintain its biochemical activity for several weeks when stored properly. Degradation products may form over time, potentially affecting its efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose above which adverse effects become pronounced. Therefore, careful dosage optimization is crucial for its use in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with cofactors such as NADH and FADH2 is also significant, as it can affect redox reactions and energy metabolism .

特性

IUPAC Name |

4-hydroxy-2H-benzotriazole-5-carboxylic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3.BrH/c11-6-3(7(12)13)1-2-4-5(6)9-10-8-4;/h1-2,11H,(H,12,13)(H,8,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZDOEQRGXUQLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C(=C1C(=O)O)O.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

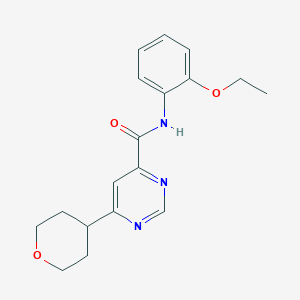

![ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3014596.png)

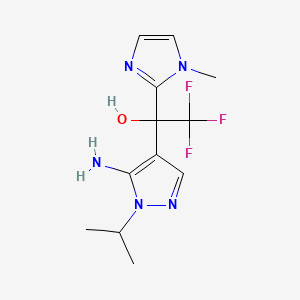

![6,9-Dioxa-2-azaspiro[4.5]decane-7-carboxylic acid;hydrochloride](/img/structure/B3014598.png)

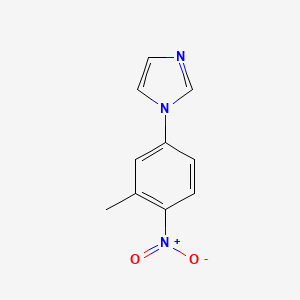

![2-Cyclopropyl-5-[[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B3014605.png)

![2-(2-chlorophenyl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B3014609.png)

![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3014615.png)

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide](/img/structure/B3014616.png)